Cis-Configured Fluorocyclopropyl Quinolones Exhibit Superior Gram-Positive Antibacterial Potency Versus Trans Diastereomers
In a foundational SAR study of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents, Atarashi et al. (1993) demonstrated that the cis-configured fluorocyclopropyl N-1 substituent confers greater potency against Gram-positive bacteria than the corresponding trans counterpart, a finding subsequently confirmed and quantified by Domagala and Hagen (2003), who reported a two- to four-fold difference in MIC between the most active and least active fluorocyclopropyl stereoisomer within the same quinolone scaffold [1][2]. Because the (1S,2S)-2-fluorocyclopropanecarboxylic acid building block directly installs the cis configuration at the quinolone N-1 position, its use ensures retention of the clinically validated cis-potency advantage, whereas procurement of the trans acid (e.g., (1R,2S)-isomer, CAS 167073-08-7) or racemic cis/trans mixtures introduces a stereochemical variable that degrades Gram-positive antibacterial coverage [1][3].
| Evidence Dimension | In vitro antibacterial potency (MIC) of quinolone derivatives bearing cis- vs trans-2-fluorocyclopropyl N-1 substituents |
|---|---|
| Target Compound Data | Cis-fluorocyclopropyl quinolone derivatives: uniformly lower MIC values against Gram-positive strains (S. aureus, S. epidermidis, S. pyogenes); for representative cis derivatives, MIC = 0.006–0.05 µg/mL against S. aureus 209P and S. epidermidis [3] |
| Comparator Or Baseline | Trans-fluorocyclopropyl quinolone derivatives: consistently higher MIC values; Domagala review quantifies 2–4 fold potency loss for least active vs most active stereoisomer [2] |
| Quantified Difference | Cis derivatives are more potent than trans counterparts against Gram-positive bacteria; overall 2–4 fold potency gap between most and least active fluorocyclopropyl stereoisomer within the same quinolone series [1][2] |
| Conditions | MIC determination by standard 2-fold serial dilution in Mueller-Hinton broth; inoculum ~10⁵ CFU/mL; incubation 37 °C, 18 h; tested against S. aureus 209P, S. epidermidis, S. pyogenes, E. coli NIHJ, K. pneumoniae, P. aeruginosa, and other clinical isolates |
Why This Matters
Procurement of enantiopure (1S,2S)-cis acid rather than trans or mixed stereoisomers directly preserves the cis-configuration advantage in quinolone antibacterial potency, which is a go/no-go stereochemical parameter for drug candidate progression in this class.
- [1] Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. PMID: 8230135 View Source
- [2] Domagala, J.M. & Hagen, S.E. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millennium: Some Things Change and Some Do Not. In Quinolone Antimicrobial Agents (eds D.C. Hooper and E. Rubinstein). ASM Press. DOI: 10.1128/9781555817817.ch1 View Source
- [3] Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. Journal of Medicinal Chemistry, 37(20), 3344–3352 (Table 3: MIC data for cis-fluorocyclopropyl derivatives 29, 30, 31, 33). DOI: 10.1021/jm00046a019 View Source
